molecular formula C6H4F2O2 B132589 4,5-Difluorobenzene-1,2-diol CAS No. 147300-08-1

4,5-Difluorobenzene-1,2-diol

Cat. No.: B132589
CAS No.: 147300-08-1
M. Wt: 146.09 g/mol
InChI Key: WSCBUHJBHHOPRI-UHFFFAOYSA-N
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Description

4,5-Difluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4F2O2. It is a derivative of catechol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 4 and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluorobenzene-1,2-diol typically involves the fluorination of catechol derivatives. One common method includes the reaction of catechol with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluorobenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of difluorohydroquinones.

    Substitution: Formation of nitro-difluorobenzene derivatives.

Scientific Research Applications

4,5-Difluorobenzene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substituents make it valuable in the study of fluorine chemistry.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in understanding the role of fluorine in biological systems.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5-Difluorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

    4,5-Difluorocatechol: Similar structure but lacks the hydroxyl groups at the 1 and 2 positions.

    4,5-Difluoro-2-hydroxybenzoic acid: Contains a carboxyl group instead of hydroxyl groups.

    4,5-Difluoro-2-methylphenol: Contains a methyl group instead of hydroxyl groups.

Uniqueness: 4,5-Difluorobenzene-1,2-diol is unique due to the presence of both fluorine and hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4,5-difluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCBUHJBHHOPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163663
Record name Benzene-1,2-diol, 4,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147300-08-1
Record name 4,5-Difluoro-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147300-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2-diol, 4,5-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147300081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,2-diol, 4,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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